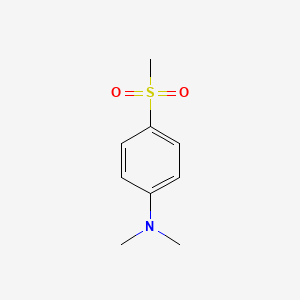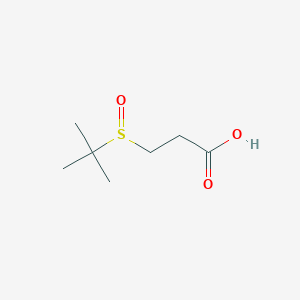
2-(octylsulfonyl)ethyl octane-1-sulfonate
Overview
Description
2-(Octylsulfonyl)ethyl octane-1-sulfonate (OEO) is a synthetic surfactant that has been widely used in scientific research. It is a non-ionic detergent that is commonly used for solubilizing and isolating membrane proteins. OEO is also known for its ability to disrupt lipid bilayers, which makes it a valuable tool for studying membrane structure and function.
Mechanism of Action
2-(octylsulfonyl)ethyl octane-1-sulfonate works by inserting itself into lipid bilayers and disrupting their structure. This leads to the solubilization of membrane proteins and the alteration of membrane properties. 2-(octylsulfonyl)ethyl octane-1-sulfonate is also known to interact with proteins, which can lead to changes in their conformation and function.
Biochemical and Physiological Effects:
2-(octylsulfonyl)ethyl octane-1-sulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to alter the activity of enzymes, as well as the function of ion channels and transporters. 2-(octylsulfonyl)ethyl octane-1-sulfonate has also been shown to affect cell viability and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(octylsulfonyl)ethyl octane-1-sulfonate in lab experiments is its ability to solubilize membrane proteins. This is a critical step in studying membrane proteins, as it allows them to be purified and characterized. However, 2-(octylsulfonyl)ethyl octane-1-sulfonate can also have non-specific effects on proteins and membranes, which can complicate data interpretation. Additionally, 2-(octylsulfonyl)ethyl octane-1-sulfonate can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 2-(octylsulfonyl)ethyl octane-1-sulfonate. One area of interest is the development of new surfactants that are more selective and have fewer non-specific effects. Another area of interest is the study of 2-(octylsulfonyl)ethyl octane-1-sulfonate's effects on cellular signaling pathways, as it has been shown to affect the activity of several enzymes involved in these pathways. Finally, there is interest in using 2-(octylsulfonyl)ethyl octane-1-sulfonate in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of certain drugs.
Scientific Research Applications
2-(octylsulfonyl)ethyl octane-1-sulfonate has a wide range of applications in scientific research. It is commonly used for solubilizing membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. 2-(octylsulfonyl)ethyl octane-1-sulfonate is also used for studying membrane structure and function, as it can disrupt lipid bilayers and alter membrane properties.
properties
IUPAC Name |
2-octylsulfonylethyl octane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5S2/c1-3-5-7-9-11-13-16-24(19,20)18-15-23-25(21,22)17-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWPFIJSQHYUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCOS(=O)(=O)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane](/img/structure/B4326586.png)
![methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate](/img/structure/B4326603.png)
![methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate](/img/structure/B4326611.png)
![1-[(2-chloroethyl)sulfinyl]decane](/img/structure/B4326623.png)

![[3-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol](/img/structure/B4326635.png)
![8-(4-chlorophenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326643.png)
![8-(3-chlorophenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326645.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326649.png)
![8-(2-furylmethyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326652.png)
![8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326663.png)
![7,9-dimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4326667.png)